molecular formula C10H9BO3 B1393590 (3-Hydroxynaphthalen-2-yl)boronic acid CAS No. 849404-37-1

(3-Hydroxynaphthalen-2-yl)boronic acid

Cat. No.: B1393590
CAS No.: 849404-37-1
M. Wt: 187.99 g/mol
InChI Key: PREHQRCCCIFBPF-UHFFFAOYSA-N
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Description

(3-Hydroxynaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C10H9BO3 It is a boronic acid derivative of naphthalene, characterized by the presence of a hydroxyl group at the third position and a boronic acid group at the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxynaphthalen-2-yl)boronic acid typically involves the following steps:

    Starting Material: The synthesis often begins with naphthalene derivatives, such as 3-hydroxynaphthalene.

    Borylation Reaction: The key step involves the introduction of the boronic acid group. This can be achieved through a borylation reaction using reagents like bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxynaphthalen-2-yl)boronic acid can undergo various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Substitution Reactions: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Quinones: From oxidation reactions.

    Esters and Ethers: From substitution reactions.

Scientific Research Applications

(3-Hydroxynaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers, where boronic acids play a role in cross-linking and functionalization.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a naphthalene ring.

    (4-Hydroxyphenyl)boronic Acid: Similar structure but with a hydroxyl group on a phenyl ring.

    (2-Naphthyl)boronic Acid: Lacks the hydroxyl group present in (3-Hydroxynaphthalen-2-yl)boronic acid.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a boronic acid group on the naphthalene ring, which provides distinct reactivity and potential for diverse applications in synthesis and research.

This compound’s dual functional groups allow for versatile chemical transformations and interactions, making it a valuable tool in various fields of study.

Properties

IUPAC Name

(3-hydroxynaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BO3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREHQRCCCIFBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C=C1O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681676
Record name (3-Hydroxynaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849404-37-1
Record name (3-Hydroxynaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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